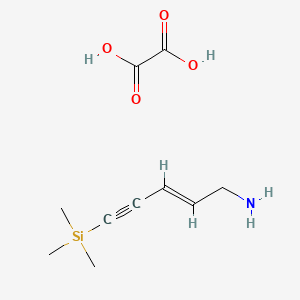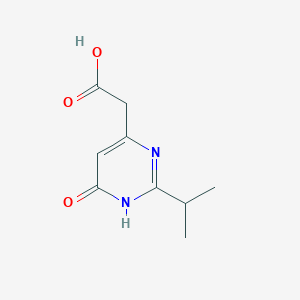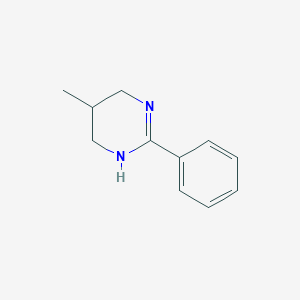
5-Methyl-2-phenyl-1,4,5,6-tetrahydropyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methyl-2-phenyl-1,4,5,6-tetrahydropyrimidine is a heterocyclic compound that belongs to the class of tetrahydropyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in various fields such as medicine, agriculture, and materials science. The structure of this compound consists of a pyrimidine ring with a methyl group at the 5-position and a phenyl group at the 2-position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-phenyl-1,4,5,6-tetrahydropyrimidine typically involves the Biginelli reaction, which is a three-component condensation reaction. The reaction involves the condensation of an aldehyde, a β-keto ester, and urea or thiourea in the presence of an acid catalyst. For example, the reaction of benzaldehyde, ethyl acetoacetate, and urea in ethanol with a few drops of concentrated hydrochloric acid under reflux conditions for several hours can yield this compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification process may involve crystallization or chromatography techniques to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
5-Methyl-2-phenyl-1,4,5,6-tetrahydropyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidine derivatives.
Reduction: Reduction reactions can convert the compound into dihydropyrimidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.
Substitution: Reagents such as halogens, alkyl halides, or acyl chlorides can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine-2,4,6-trione derivatives, while reduction can produce tetrahydropyrimidine derivatives with different degrees of saturation.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It exhibits biological activities such as antimicrobial, antiviral, and anticancer properties.
Industry: It is used in the development of agrochemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 5-Methyl-2-phenyl-1,4,5,6-tetrahydropyrimidine involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes involved in the inflammatory response or modulate signaling pathways related to cell proliferation and apoptosis. The compound’s ability to interact with proteins such as ATF4 and NF-kB suggests its role in regulating stress responses and inflammation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- 2-Methyl-1,4,5,6-tetrahydropyrimidine-4-carboxylic acid (Ectoine)
Uniqueness
5-Methyl-2-phenyl-1,4,5,6-tetrahydropyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varied biological activities.
Eigenschaften
Molekularformel |
C11H14N2 |
|---|---|
Molekulargewicht |
174.24 g/mol |
IUPAC-Name |
5-methyl-2-phenyl-1,4,5,6-tetrahydropyrimidine |
InChI |
InChI=1S/C11H14N2/c1-9-7-12-11(13-8-9)10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,12,13) |
InChI-Schlüssel |
SOEVOIFQXFPZLO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CNC(=NC1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Isothiazolo[4,5-D]pyrimidine](/img/structure/B15245150.png)


![(6R,7R)-6-Ethoxy-7-hydroxy-6,7-dihydroimidazo[1,2-b][1,2,4]triazine-3(4H)-thione](/img/structure/B15245169.png)



![2-[3-(2,4-Dimethylphenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B15245203.png)
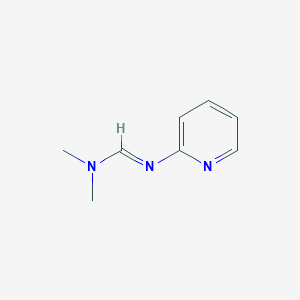
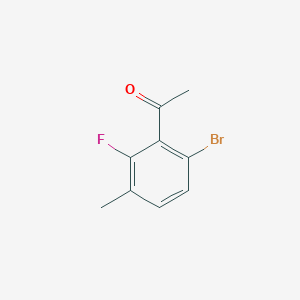
![methyl 2-[(1R,2S)-2-(hydroxymethyl)cyclopropyl]acetate](/img/structure/B15245213.png)
